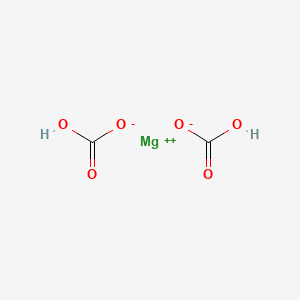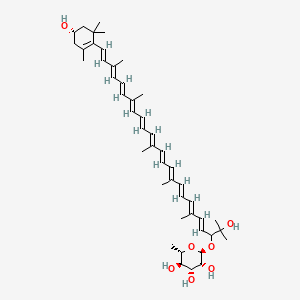
MYXOXANTHOPHYLL
説明
Myxoxanthophyll is a carotenoid glycoside pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria . It is named after the word “Myxophyceae”, a former term for cyanobacteria . As a monocyclic xanthophyll, it has a yellowish color .
Synthesis Analysis
The synthesis of Myxoxanthophyll involves the enzymatic conversion of the bright red pigment lycopene to 1-hydroxylycoprene. This is then converted to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .Molecular Structure Analysis
The IUPAC name for Myxoxanthophyll is (3S,4R,5S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol . Its chemical formula is C46H66O7 .Chemical Reactions Analysis
In the synthesis of Myxoxanthophyll, lycopene is enzymatically converted to 1-hydroxylycoprene, then to intermediates 1’-hydroxy-y-carotene, plectaniaxanthin, and myxol. Finally, the hydroxyl group in myxol is glycosylated at the 2’ position to form Myxoxanthophyll .Physical And Chemical Properties Analysis
Myxoxanthophyll has a molar mass of 731.012 g/mol . It is a yellowish pigment that is usually present as rhamnosides in the photosynthetic apparatus of cyanobacteria .科学的研究の応用
Cell Wall Structure and Thylakoid Organization : Myxoxanthophyll contributes to the structural integrity of the cell wall and the organization of thylakoid membranes in cyanobacteria. The absence of myxoxanthophyll leads to altered cell wall structures and thylakoid membrane organization, indicating its significance in the vigor of cyanobacteria (Mohamed et al., 2005).
Chemical Structure : The chemical structure of myxoxanthophyll includes a mixed glycoside, predominantly comprising rhamnose as the sugar moiety. This structural understanding is crucial for its potential applications in various fields (Hertzberg & Liaaen-Jensen, 1969).
Antioxidant and Health Properties : Myxoxanthophyll exhibits immune-stimulating properties by activating human granulocytes and shows weak antioxidant and tyrosinase inhibitory effects. This indicates potential benefits for human health (Nováková et al., 2020).
Photoprotective Effects and Stress Biology : Myxoxanthophylls display strong photoprotective effects and contribute to the integrity of thylakoid membranes in cyanobacteria. They upregulate under various stress conditions, showing potential for biotechnological production and pharmaceutical uses (Srivastava et al., 2022).
Role in Protecting Against Photo-oxidative Stress : Xanthophyll carotenoids, including myxoxanthophyll, participate in protecting cyanobacteria from photo-oxidative stress by preventing the accumulation of reactive oxygen and nitrogen species (Zhu et al., 2010).
Biosynthetic Pathway Research : Understanding the biosynthetic pathway of myxoxanthophyll is important for potential biotechnological applications. This includes the identification of genes encoding enzymes that modify its structure (Graham & Bryant, 2009).
将来の方向性
The metabolic potential of Myxoxanthophyll has not been fully utilized in the stress biology of cyanobacteria and the pharmaceutical industry due to a lack of mechanistic understanding and their insufficient biosynthesis . Future research could focus on strain engineering and parameter optimization strategies for increasing their cellular content . This could improve the stress tolerance of useful strains and enhance the commercial-scale synthesis of Myxoxanthophyll for pharmaceutical uses .
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66O7/c1-31(17-12-13-18-32(2)20-15-23-34(4)25-27-39-36(6)29-38(47)30-45(39,8)9)19-14-21-33(3)22-16-24-35(5)26-28-40(46(10,11)51)53-44-43(50)42(49)41(48)37(7)52-44/h12-28,37-38,40-44,47-51H,29-30H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-,38-,40?,41-,42+,43+,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCOHWBULSBLLZ-DWJFONTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032746 | |
| Record name | Myxoxanthophyll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-Hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol | |
CAS RN |
11004-68-5 | |
| Record name | Myxoxanthophyll | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11004-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myxoxanthophyll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




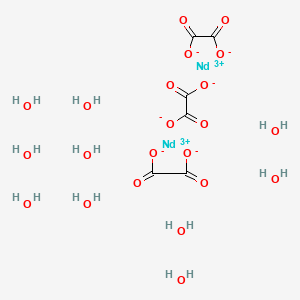
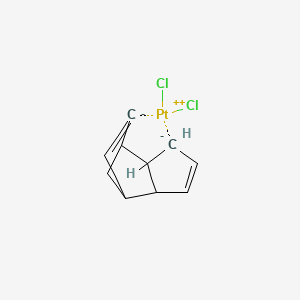
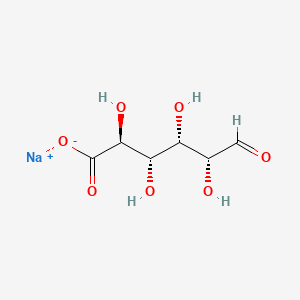
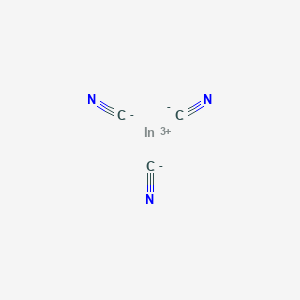
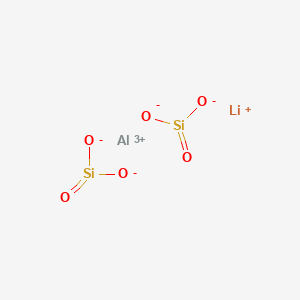
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
